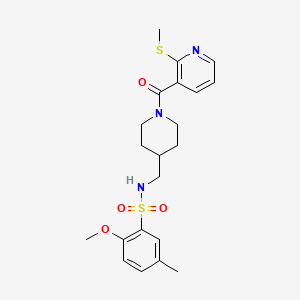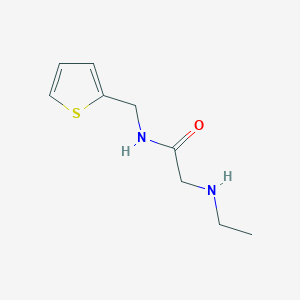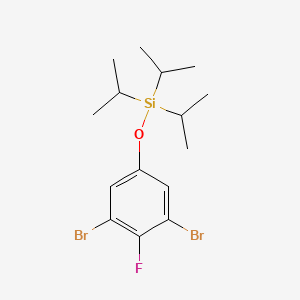
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, making it a valuable tool for researchers in different fields.
Mécanisme D'action
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone inhibits the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes. By inhibiting GSK-3β, 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone promotes the activation of Wnt/β-catenin signaling pathway, which plays a crucial role in cell differentiation, proliferation, and survival.
Biochemical and Physiological Effects:
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone has been shown to promote the differentiation of various cell types, including neural progenitor cells, cardiomyocytes, and hepatocytes. It has also been shown to enhance the survival of dopaminergic neurons and protect against neuronal damage in Parkinson's disease models. Additionally, 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone has been shown to improve glucose metabolism and insulin sensitivity in diabetic models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone is its specificity towards GSK-3β, making it a valuable tool for studying the Wnt/β-catenin pathway. However, 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone has also been shown to have off-target effects on other kinases, which may affect the interpretation of experimental results. Moreover, the use of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone in animal models may be limited due to its poor solubility and bioavailability.
Orientations Futures
The use of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone in iPSC generation and differentiation has opened up new avenues for disease modeling and drug discovery. Future research may focus on optimizing the synthesis and formulation of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone to improve its bioavailability and reduce off-target effects. Additionally, the role of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone in other cellular processes and disease models may be further explored to expand its applications in scientific research.
Méthodes De Synthèse
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone can be synthesized through a multistep process. The first step involves the reaction of 2-chlorobenzyl chloride with sodium sulfite to form 2-chlorobenzylsulfonate. This intermediate is then reacted with 3-bromoindole to form 2-(3-bromo-1H-indol-1-yl)-1-(2-chlorobenzylsulfonyl)ethanone. Finally, this compound is reacted with indoline to form 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone.
Applications De Recherche Scientifique
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone has been extensively used in scientific research as a GSK-3β inhibitor. This compound has been shown to enhance the efficiency of reprogramming somatic cells to induced pluripotent stem cells (iPSCs). It has also been used in studies related to neurodegenerative diseases, cancer, and diabetes.
Propriétés
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S/c26-21-10-4-1-8-19(21)17-32(30,31)24-15-27(23-12-6-3-9-20(23)24)16-25(29)28-14-13-18-7-2-5-11-22(18)28/h1-12,15H,13-14,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZXTKKYQDNAIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-N-[4-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2392670.png)
![Methyl 4-(2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-4-pyrimidinyl)phenyl ether](/img/structure/B2392671.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2392673.png)

![3-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2392675.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2392677.png)

![[(1S)-2,2-dimethylcyclopropyl]methanol](/img/structure/B2392684.png)




